1-Chloro-3-ethoxy-5-ethynylbenzene
CAS No.:
Cat. No.: VC13753615
Molecular Formula: C10H9ClO
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClO |
|---|---|
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | 1-chloro-3-ethoxy-5-ethynylbenzene |
| Standard InChI | InChI=1S/C10H9ClO/c1-3-8-5-9(11)7-10(6-8)12-4-2/h1,5-7H,4H2,2H3 |
| Standard InChI Key | LOSFYNKZOOIHSP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1)C#C)Cl |
| Canonical SMILES | CCOC1=CC(=CC(=C1)C#C)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Atomic Configuration and Bonding
The benzene core of 1-chloro-3-ethoxy-5-ethynylbenzene is substituted with three distinct functional groups:
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Chloro group (-Cl): Positioned at the 1-carbon, this electron-withdrawing group induces partial positive charges on adjacent carbon atoms, enhancing electrophilic substitution reactivity .
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Ethoxy group (-OCH₂CH₃): Located at the 3-carbon, this electron-donating substituent stabilizes the aromatic ring through resonance effects, directing further substitutions to specific positions .
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Ethynyl group (-C≡CH): At the 5-carbon, the sp-hybridized carbon atoms in this linear group enable π-bond conjugation, facilitating reactions such as cycloadditions or couplings.
The compound’s IUPAC name, 1-chloro-3-ethoxy-5-ethynylbenzene, is derived from these substituents. Its SMILES notation, CCOC1=CC(=CC(=C1)Cl)C#C, and InChIKey, LOSFYNKZOOIHSP-UHFFFAOYSA-N, provide unambiguous representations of its structure .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉ClO | |
| Molecular Weight (g/mol) | 180.63 | |
| IUPAC Name | 1-Chloro-3-ethoxy-5-ethynylbenzene | |
| SMILES | CCOC1=CC(=CC(=C1)Cl)C#C | |
| InChIKey | LOSFYNKZOOIHSP-UHFFFAOYSA-N |
Physicochemical Properties
Spectral Characteristics
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Infrared (IR) Spectroscopy: Peaks corresponding to C≡C stretching (~2100 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and C-Cl stretching (~750 cm⁻¹) are expected.
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Mass Spectrometry: The molecular ion peak at m/z 180.63 aligns with its molecular weight. Fragmentation patterns likely include loss of ethylene (C₂H₄) from the ethoxy group and cleavage of the C-Cl bond .
Table 2: Comparative Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|
| 1-Chloro-3-ethoxy-5-ethynylbenzene | C₁₀H₉ClO | 180.63 | N/A |
| 1-Chloro-3-ethoxybenzene | C₈H₉ClO | 156.61 | 204.7 |
Reactivity and Functional Transformations
Electrophilic Substitution
The chloro and ethoxy groups direct incoming electrophiles to specific positions on the aromatic ring. For example, nitration would likely occur at the 4-position (para to the ethoxy group), while sulfonation may target the 2-position (ortho to chlorine) .
Ethynyl Group Reactivity
The terminal alkyne functionality enables:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
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Polymerization: Formation of conjugated polymers via Glaser coupling, potentially useful in organic electronics.
Industrial and Research Applications
Pharmaceutical Intermediates
Compounds with ethynyl and halogen substituents are pivotal in drug discovery. For instance, ethynyl groups serve as bioisosteres for carbonyls or amines, while chlorine atoms enhance lipophilicity and target binding. Although direct biological data for 1-chloro-3-ethoxy-5-ethynylbenzene are lacking, analogs demonstrate antimicrobial and anti-inflammatory activities.
Materials Science
The ethynyl group’s ability to participate in cross-coupling reactions makes this compound a candidate for synthesizing conductive polymers or metal-organic frameworks (MOFs).
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